molecular formula C9H12N2O3S B479166 N-{3-[(methylsulfonyl)amino]phenyl}acetamide CAS No. 83922-49-0

N-{3-[(methylsulfonyl)amino]phenyl}acetamide

Cat. No.: B479166
CAS No.: 83922-49-0
M. Wt: 228.27g/mol
InChI Key: MFDIVZYTDDPHKS-UHFFFAOYSA-N
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Description

N-{3-[(Methylsulfonyl)amino]phenyl}acetamide is a chemical compound of interest in pharmacological and biochemical research. This molecule features a phenylacetamide core, a structure present in various biologically active compounds and pharmaceuticals . The key functional group is the methylsulfonylamino (mesyl) moiety attached to the phenyl ring. The methylsulfonyl group is a known pharmacophore in medicinal chemistry, often utilized in the design of enzyme inhibitors and receptor antagonists . Compounds containing the methylsulfonylamino group have demonstrated significant research value as potent antagonists for targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . TRPV1 is a non-selective cation channel that functions as a key integrator of pain stimuli, and its antagonists are promising candidates for the development of novel analgesic and anti-inflammatory agents for chronic pain . The methylsulfonyl group can form crucial hydrogen bonds within the enzyme's active site, contributing to high binding affinity and potent antagonism . Researchers can leverage this compound as a building block or reference standard in developing new therapeutic agents, particularly in the field of neuroscience and inflammation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7(12)10-8-4-3-5-9(6-8)11-15(2,13)14/h3-6,11H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDIVZYTDDPHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(methylsulfonyl)amino]phenyl}acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitroaniline and methylsulfonyl chloride.

    Nitration: The nitro group on 3-nitroaniline is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.

    Sulfonylation: The amino group is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

    Acetylation: Finally, the sulfonamide is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(methylsulfonyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

Scientific Research Applications

N-{3-[(methylsulfonyl)amino]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(methylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological processes, such as bacterial cell wall synthesis or inflammatory pathways.

    Pathways Involved: It can inhibit the activity of enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups: The methylsulfonamido and nitro groups increase polarity and may improve binding to charged biological targets. For example, the CCR3 antagonist activity of this compound is attributed to the sulfonamido group’s interaction with receptor residues .
  • Methoxy Groups : While methoxy substituents enhance lipophilicity, they are less effective in promoting biological activity compared to sulfonamido or nitro groups .

Pharmacological Profiles

  • Anti-Inflammatory Activity: this compound derivatives inhibit CCR3, a chemokine receptor involved in eosinophil recruitment, making them promising for asthma and allergy treatment .
  • Cytotoxic Activity : Chlorinated analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) show moderate cytotoxicity against cancer cell lines, possibly through DNA intercalation or apoptosis induction .

Physicochemical Properties

  • Solubility: The methylsulfonamido group enhances water solubility compared to non-polar substituents (e.g., methoxy). However, hydroxylated analogs (e.g., N-[2-hydroxy-4-[(methylsulfonyl)amino]phenyl]acetamide) may exhibit even greater solubility due to additional hydrogen-bonding sites .
  • Thermal Stability : Melting points for sulfonamido-containing acetamides (e.g., 174–176°C in ) suggest moderate thermal stability, which is advantageous for drug formulation .

Biological Activity

N-{3-[(methylsulfonyl)amino]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound is synthesized through a multi-step process involving:

  • Starting Materials : 3-nitroaniline and methylsulfonyl chloride.
  • Reduction : The nitro group on 3-nitroaniline is reduced to an amino group using iron powder and hydrochloric acid.
  • Sulfonylation : The amino group reacts with methylsulfonyl chloride in the presence of triethylamine.
  • Acetylation : The final step involves acetylating the sulfonamide with acetic anhydride to yield the desired product.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Research indicates that it may inhibit bacterial growth by targeting enzymes involved in bacterial cell wall synthesis, such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Anti-inflammatory Effects

The compound is also being studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in inflammation, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Significant research has focused on the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • A549 (lung carcinoma)
  • MCF-7 (breast carcinoma)
  • HT-29 (colon carcinoma)

The compound exhibits cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes critical for bacterial survival and cancer cell proliferation, leading to antimicrobial and anticancer effects.
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, promoting apoptosis through mechanisms involving caspases, which are essential for programmed cell death .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated inhibition of bacterial growth through enzyme targeting.
Anticancer ActivityShowed significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values comparable to doxorubicin.
Mechanism ExplorationInduced apoptosis via caspase activation; affected cell cycle progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{3-[(methylsulfonyl)amino]phenyl}acetamide, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves multi-step reactions, including sulfonylation of aniline derivatives followed by acetylation. Key reagents include methylsulfonyl chloride for sulfonamide formation and acetic anhydride for acetylation. Reaction conditions (e.g., temperature: 0–5°C for sulfonylation; solvent: dichloromethane or THF) significantly influence yields. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .
  • Methodological Tip : Monitor reaction progress using TLC and optimize pH (neutral to slightly basic) to minimize side products like over-sulfonylated intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • 1H/13C NMR : Confirm the presence of methylsulfonyl (-SO2CH3) and acetamide (-NHCOCH3) groups. The aromatic protons in the phenyl ring appear as multiplet signals at δ 6.8–7.5 ppm, while the methylsulfonyl group shows a singlet at ~δ 3.1 ppm .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C9H12N2O3S: 229.0648) ensures molecular formula validation .
  • IR : Stretching vibrations for sulfonamide (1320–1160 cm⁻¹) and amide (1650–1680 cm⁻¹) groups confirm functional groups .

Q. What are the preliminary biological screening protocols for this compound?

  • In vitro assays : Use enzyme inhibition assays (e.g., protease or kinase targets) at concentrations of 1–100 μM. Measure IC50 values using fluorogenic substrates .
  • Cytotoxicity : Screen against human cell lines (e.g., HEK293) via MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in enzyme inhibition?

  • Surface Plasmon Resonance (SPR) : Determine binding kinetics (ka/kd) between the compound and target enzymes (e.g., trypsin-like proteases) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes. Focus on sulfonamide interactions with catalytic residues (e.g., histidine in serine proteases) .
  • Mutagenesis Studies : Validate docking predictions by introducing point mutations (e.g., His57Ala in trypsin) and assessing inhibition potency changes .

Q. What computational strategies can resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • QSAR Modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with activity data to identify critical substituents. For example, electron-withdrawing groups on the phenyl ring enhance protease inhibition .
  • Meta-Analysis : Aggregate data from PubChem and NIST databases to identify trends in IC50 values across similar compounds. Adjust for variables like assay pH or buffer composition .

Q. How can researchers address discrepancies in synthetic yields reported for this compound derivatives?

  • DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., solvent polarity, temperature). For example, higher yields (>75%) are achieved in DMF at 50°C compared to THF .
  • Byproduct Analysis : Characterize side products (e.g., diacetylated intermediates) via LC-MS and adjust stoichiometry of acetic anhydride to suppress them .

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